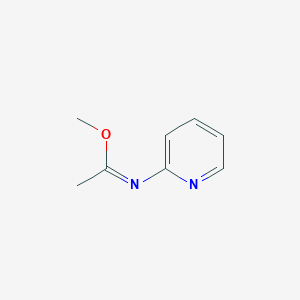

![molecular formula C9H13Cl2NO2 B1148517 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride CAS No. 2059975-38-9](/img/structure/B1148517.png)

4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

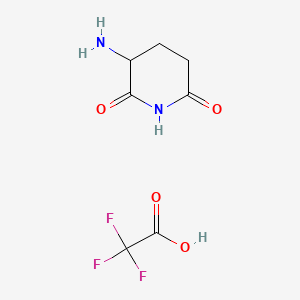

"4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride" is a chemical compound of interest due to its structural and functional properties. It belongs to a class of compounds that can engage in a wide range of chemical reactions and form complexes with metals, which makes it a valuable subject for research in materials science, catalysis, and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of similar phenolic compounds involves condensation reactions of aldehydes with aminophenols in acidic media, resulting in Schiff bases that can further react to form various complexes with transition metal ions. These synthesis routes offer a versatile approach to modifying the compound's structure to tailor its properties for specific applications (Abbas et al., 2020).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography, have provided detailed insights into the planarity and spatial orientation of the compound's molecular segments. These studies reveal the compound's capacity for hydrogen bonding and its structural configuration, which is crucial for understanding its reactivity and interactions with other molecules (Yaeghoobi, Rahman, & Ng, 2009).

Chemical Reactions and Properties

Chemical reactions involving "4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride" are significantly influenced by its functional groups. The presence of the chloro and hydroxy groups enables a variety of chemical transformations, such as isomerization under acidic conditions, which are critical for synthesizing dopaminergic prodrugs (Ianelli et al., 1995).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular geometry and intermolecular forces. These properties are essential for its application in material science and pharmaceutical formulations.

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards different reagents, pH stability, and redox potential, are dictated by its molecular structure. Studies on related compounds suggest that the electron-donating and withdrawing groups significantly impact its chemical behavior and stability in various environments (Meier et al., 2023).

Scientific Research Applications

Phenolic Compounds: A Pharmacological Review

Phenolic acids, like Chlorogenic Acid (CGA), have been recognized for their extensive biological and pharmacological effects. CGA, a dietary polyphenol found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and acts as a free radicals scavenger and a central nervous system stimulator. Its roles in modulating lipid metabolism and glucose in metabolic disorders suggest the potential for phenolic compounds to aid in treating conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review calls for further research to optimize the biological and pharmacological effects of CGA and its practical use as a natural safeguard food additive (Naveed et al., 2018).

Antimicrobial and Environmental Impact of Phenolic Compounds

Phenolic compounds, such as parabens (esters of para-hydroxybenzoic acid), are used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Despite their weak endocrine-disrupting properties and the controversy over health effects, the ubiquity of parabens in the environment due to continuous introduction raises concerns about their fate and behavior in aquatic environments. The presence of chlorinated by-products from phenolic compounds in wastewater and their potential stability and persistence call for further studies to assess their toxicity (Haman et al., 2015).

Phenolic Acids in Cosmetics and Pharmaceuticals

Hydroxycinnamic acids, like p-Coumaric acid, have drawn interest for their low toxicity and significant biological activities. These include antioxidant, anti-cancer, antimicrobial, antiviral, anti-inflammatory, and anti-arthritis effects, showcasing the versatility of phenolic acids in various therapeutic and preventive applications. Their conjugates with other molecules are particularly potent, although their high biological activity is contrasted by low absorption rates, indicating a need for further research to fully understand and harness these properties for medical and cosmetic use (Pei et al., 2016).

Safety and Hazards

properties

IUPAC Name |

4-chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLPYILMSOTVCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=C(C=CC(=C1)O)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/no-structure.png)

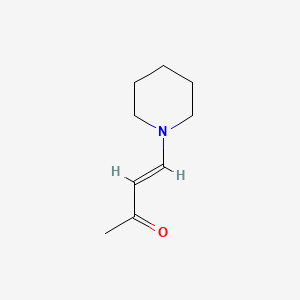

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)